4-Adamantyl resorcinol 4-Adamantyl resorcinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14576957
InChI: InChI=1S/C16H20O2/c17-13-1-2-14(15(18)6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,17-18H,3-5,7-9H2
SMILES:
Molecular Formula: C16H20O2
Molecular Weight: 244.33 g/mol

4-Adamantyl resorcinol

CAS No.:

Cat. No.: VC14576957

Molecular Formula: C16H20O2

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

4-Adamantyl resorcinol -

Specification

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
IUPAC Name 4-(1-adamantyl)benzene-1,3-diol
Standard InChI InChI=1S/C16H20O2/c17-13-1-2-14(15(18)6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,17-18H,3-5,7-9H2
Standard InChI Key NAJPJOQCMCYGLX-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O

Introduction

Chemical Structure and Physicochemical Properties

4-Adamantyl resorcinol (IUPAC: 4-(1-adamantyl)benzene-1,3-diol) consists of a tricyclic adamantane scaffold covalently bonded to a dihydroxybenzene ring. The adamantane group, a diamondoid hydrocarbon, imparts rigidity and hydrophobicity, while the resorcinol component provides two hydroxyl groups at the 1- and 3-positions of the benzene ring.

Molecular Characteristics

  • Molecular formula: C<sub>16</sub>H<sub>20</sub>O<sub>2</sub>

  • Molecular weight: 244.33 g/mol

  • Melting point: 179–183°C

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol)

The adamantane moiety increases the compound’s logP value to 3.8, predicting favorable membrane permeability . X-ray diffraction studies of analogous adamantyl phenols reveal a tetrahedral geometry around the adamantane cage, which sterically shields the phenolic hydroxyl groups .

Synthesis and Structural Modification

Friedel-Crafts Alkylation

The most reported synthesis involves Friedel-Crafts alkylation of resorcinol with 1-adamantanol in the presence of trifluoroacetic acid (TFA) as a catalyst :

\text{Resorcinol} + \text{1-Adamantanol} \xrightarrow{\text{TFA, 80°C}} \text{4-Adamantyl resorcinol} \quad (\text{Yield: 68%})[2]

This method regioselectively functionalizes the para position of resorcinol due to the electron-donating effect of the meta hydroxyl groups.

Solid-Phase Synthesis for Polymer Applications

A 2021 study optimized a solvent-free approach for creating phthalonitrile resins:

  • Mono-adamantylation: Resorcinol reacts with 1-bromoadamantane under microwave irradiation (150°C, 2 h).

  • Phthalonitrile functionalization: The product undergoes nucleophilic aromatic substitution with 4-nitrophthalonitrile .
    This yields thermally stable polymers with a glass transition temperature (T<sub>g</sub>) >300°C, suitable for aerospace components .

Biological Activities and Mechanisms

Antimelanogenic Effects

In melan-a cells, 4-adamantyl resorcinol reduces melanin synthesis by 78% at 10 μM, outperforming hydroquinone (IC<sub>50</sub> = 3.97 μM) . Unlike 4-n-butyl resorcinol, it inhibits tyrosinase indirectly by disrupting copper coordination in the enzyme’s active site .

Anticancer Activity

In hypoxic breast cancer cells (MCF-7), the compound suppresses mitochondrial malate dehydrogenase 2 (MDH2), lowering NADH levels by 64% . Molecular docking reveals a binding affinity (ΔG = −31.63 kcal/mol) superior to the reference inhibitor LW6 .

Antioxidant Capacity

Using the DPPH assay, 4-adamantyl resorcinol exhibits an EC<sub>50</sub> of 12.5 μM, comparable to α-tocopherol. The adamantane group stabilizes the phenoxyl radical via steric hindrance, prolonging antioxidant activity .

Industrial and Biomedical Applications

High-Performance Polymers

Adamantylated phthalonitrile resins demonstrate exceptional thermal stability:

PropertyValue
Decomposition temperature (T<sub>d</sub>)412°C
Dielectric constant (1 MHz)2.8
Water absorption (24 h)0.12%

These materials are used in radomes and circuit board substrates due to low dielectric loss .

Dermatological Formulations

A 2009 patent describes a whitening cream containing 0.5% 4-adamantyl resorcinol, which reduced hyperpigmentation in 89% of patients over 8 weeks . Its lipophilicity enhances skin retention compared to hydrophilic analogs like arbutin .

Comparative Analysis with Structural Analogs

The table below contrasts 4-adamantyl resorcinol with related compounds:

CompoundStructurelogPTyrosinase IC<sub>50</sub>Thermal Stability
4-Adamantyl resorcinolAdamantane + resorcinol3.81.25 μMHigh (>400°C)
4-n-Butyl resorcinolLinear alkyl + resorcinol2.121.64 μMModerate (250°C)
ResveratrolStilbene + triol1.585 μMLow (decomposes at 160°C)

Adamantyl substitution confers superior enzymatic inhibition and material properties compared to alkyl or natural polyphenol derivatives.

Future Research Directions

  • Targeted drug delivery: Encapsulation in cyclodextrin or lipid nanoparticles to improve aqueous solubility.

  • Combination therapies: Synergy with PD-1 inhibitors in hypoxic tumors .

  • Environmental impact: Biodegradation pathways in soil and aquatic systems.

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